molecular formula C16H19ClN4O2 B2654502 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775542-26-1

2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No.: B2654502
CAS No.: 1775542-26-1
M. Wt: 334.8
InChI Key: DFWRPVGAGLGXOM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[45]decan-3-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a dearomatizing cyclization process . This method allows for the efficient construction of the spirocyclic framework under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique spirocyclic structure.

    Materials Science: Investigation of its properties for use in advanced materials, such as polymers or nanomaterials.

    Biological Studies: Exploration of its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar spirocyclic features.

    Gabapentin-Lactam: Another spirocyclic compound used in medicinal chemistry.

Uniqueness

2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one is unique due to the presence of the chlorophenyl and cyclopropylcarbonyl groups, which impart distinct chemical properties and potential biological activities compared to other spirocyclic compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-8-(cyclopropanecarbonyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c17-12-2-1-3-13(10-12)21-15(23)18-16(19-21)6-8-20(9-7-16)14(22)11-4-5-11/h1-3,10-11,19H,4-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWRPVGAGLGXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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